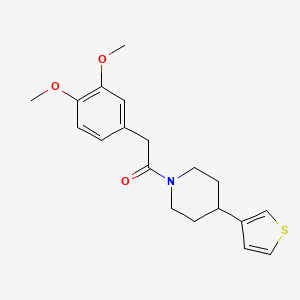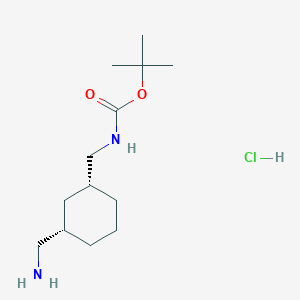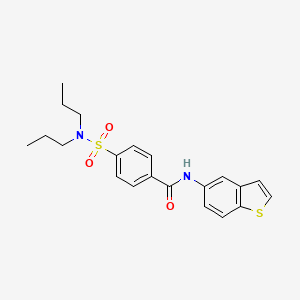![molecular formula C18H12Cl3N5O3 B2978916 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide CAS No. 1052612-48-2](/img/structure/B2978916.png)
2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12Cl3N5O3 and its molecular weight is 452.68. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Radiosynthesis and Metabolic Studies
- Radiosynthesis: Chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized using techniques involving tritium gas and palladium on carbon. These methods aid in studying the metabolism and mode of action of such compounds (Latli & Casida, 1995).
2. Synthesis and Structural Analysis
- Synthesis of Derivatives: A variety of derivatives including triazoles and acetamides have been synthesized, contributing to the development of new chemicals for potential use in various applications (Krakowiak & Bradshaw, 2003).
- Crystal Structure Analysis: Studies have been conducted to analyze the crystal structure of related compounds, providing valuable insights into their molecular configurations (Xue et al., 2008).
3. Antimicrobial Activities
- Novel Compounds for Antimicrobial Use: Research into new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones has demonstrated their potential as antimicrobial agents, expanding the scope of applications for related chemical structures (Patel & Shaikh, 2011).
4. Environmental Impact and Toxicology
- Environmental and Toxicological Studies: Investigations into chlorinated phenols, which are structurally similar, have been conducted to understand their environmental impact and toxicity. This research is crucial for understanding the ecological implications of using such compounds (Ahlborg & Thunberg, 1980).
5. Anticancer Properties
- Anticancer Research: Studies have been conducted on derivatives of triazoles for their potential anticancer properties, highlighting the medical applications of these compounds (Ostapiuk et al., 2015).
6. Spectroscopic and Quantum Studies
- Advanced Characterization: Research involving spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs provides deeper insights into the physical and chemical properties of these compounds (Mary et al., 2020).
7. Corrosion Inhibition
- Industrial Applications: Triazole derivatives have been evaluated for their effectiveness in inhibiting mild steel corrosion, indicating their potential use in industrial applications (Li et al., 2008).
8. Flame Retardancy in Polyimides
- Flame Retardant Polymers: The synthesis of novel, optically active, and flame-retardant heterocyclic polyimides shows the application of these compounds in material science, particularly in creating safer and more efficient materials (Mallakpour et al., 2000).
Propiedades
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-6-3-10(20)7-12(13)21/h1-7,15-16H,8H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKALPLQGZRLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide](/img/structure/B2978834.png)
![6-Benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(3-Chlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2978838.png)
![3-phenyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2978839.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978840.png)
![2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2978842.png)

amine](/img/structure/B2978846.png)



![(5S)-5-methyl-5-[(1S)-4-methyl-5-oxo-3-cyclohexenyl]-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2978851.png)
![N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide](/img/structure/B2978853.png)
